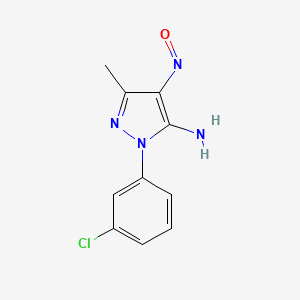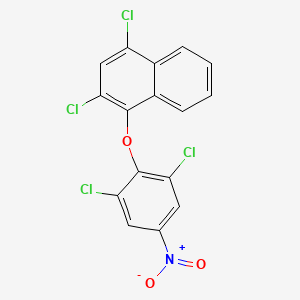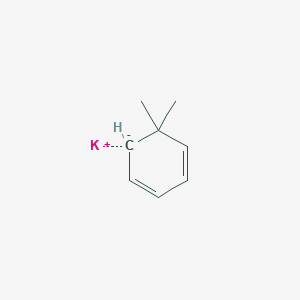
potassium;5,5-dimethylcyclohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;5,5-dimethylcyclohexa-1,3-diene is an organic compound with the molecular formula C8H12 It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups at the 5th position of the cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5,5-dimethylcyclohexa-1,3-diene typically involves the alkylation of cyclohexadiene with methylating agents under controlled conditions. One common method includes the reaction of cyclohexadiene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;5,5-dimethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the diene into a saturated cyclohexane derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 5,5-dimethylcyclohexane-1,3-dione
Reduction: 5,5-dimethylcyclohexane
Substitution: Halogenated derivatives of 5,5-dimethylcyclohexa-1,3-diene
Aplicaciones Científicas De Investigación
Potassium;5,5-dimethylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium;5,5-dimethylcyclohexa-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where it acts as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing molecular structures. The pathways involved may include resonance stabilization and the formation of carbocation intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-dimethylcyclohexane-1,3-dione
- 5,6-dimethyl-1,3-cyclohexadiene
- 4,4-dimethylcyclohexane-1,3-dione
Uniqueness
Potassium;5,5-dimethylcyclohexa-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Compared to other similar compounds, it may exhibit different reactivity profiles in electrophilic addition and substitution reactions, making it valuable for specific synthetic applications.
Propiedades
Número CAS |
82360-21-2 |
|---|---|
Fórmula molecular |
C8H11K |
Peso molecular |
146.27 g/mol |
Nombre IUPAC |
potassium;5,5-dimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H11.K/c1-8(2)6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1 |
Clave InChI |
MPFWVDDBTDRUEY-UHFFFAOYSA-N |
SMILES canónico |
CC1([CH-]C=CC=C1)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL](/img/structure/B14416861.png)
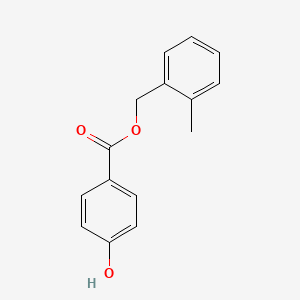

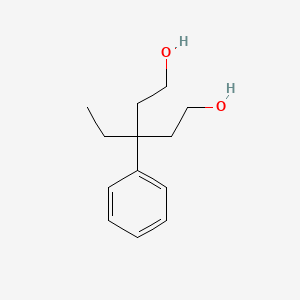
phosphanium chloride](/img/structure/B14416884.png)
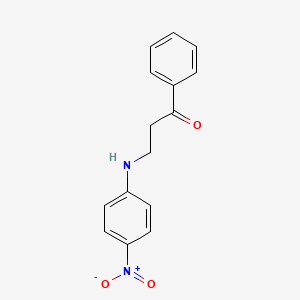
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
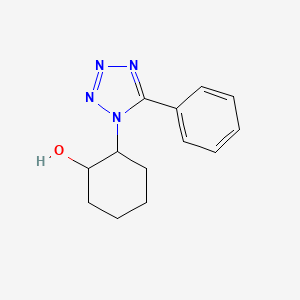
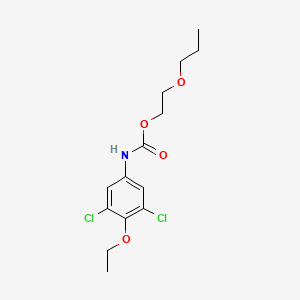
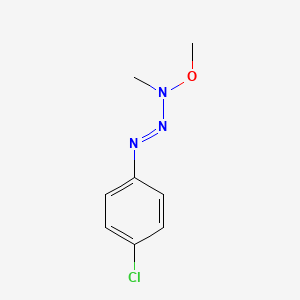

![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
